4-Methylpyridazin-3(2H)-one
Overview
Description
4-Methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound is characterized by a methyl group attached to the fourth carbon of the pyridazine ring and a keto group at the third position. It is a colorless solid with significant applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 4-methylpyridazin-3(2h)-one, are known to interact with various biological targets due to their aromatic and heterocyclic structure .
Mode of Action
It’s known that pyridazine compounds can participate in various chemical reactions, such as lewis acid-mediated inverse electron demand diels-alder reactions . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Pyridazine compounds, in general, are known to be involved in a variety of chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
Pyridazine compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the condensation of hydrazine derivatives with 1,4-diketones or 4-ketoacids. For instance, the reaction of 4-methyl-1,4-diketone with hydrazine hydrate under reflux conditions yields this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, facilitating the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methylpyridazin-3-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: 4-Methylpyridazin-3-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Pyridazine: A parent compound with no substituents.
4-Methylpyridazine: Similar structure but lacks the keto group.
3-Hydroxypyridazine: Contains a hydroxyl group instead of a keto group at the third position.
Uniqueness: 4-Methylpyridazin-3(2H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacology .
Properties
IUPAC Name |
5-methyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWDXGIIXNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464978 | |
Record name | 4-Methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33471-40-8 | |
Record name | 4-Methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?
A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], this compound molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.
Q2: Is there any information available about the biological activity or applications of this compound based on this research?
A2: The provided research focuses solely on the structural characterization of this compound and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.
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